7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one
Description
7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a central 2H-chromen-2-one (coumarin) scaffold substituted with two (4-chlorophenyl)methoxy groups at positions 7 and 8 and a phenyl group at position 3.
Properties
Molecular Formula |
C29H20Cl2O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
7,8-bis[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-22-10-6-19(7-11-22)17-33-26-15-14-24-25(21-4-2-1-3-5-21)16-27(32)35-28(24)29(26)34-18-20-8-12-23(31)13-9-20/h1-16H,17-18H2 |
InChI Key |
QQGIXMHHSHOMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylmethanol and 4-phenyl-2H-chromen-2-one.
Etherification: The 4-chlorophenylmethanol is reacted with the chromenone derivative in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the desired ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich chromen-2-one system undergoes oxidation at specific positions. Key findings include:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Ozone (O₃) in acidic medium | Quinone derivatives | Selective oxidation at the 7,8-positions, forming 7,8-diketone structures. |
| Nitric acid (HNO₃) | Nitro-substituted chromen-2-ones | Introduces nitro groups at meta/para positions of the phenyl rings. |
Mechanistic Insights :
-
Oxidation proceeds via radical intermediates, with ozone targeting electron-dense regions of the aromatic system.
-
Nitration occurs under electrophilic substitution, influenced by directing effects of methoxy and chloro substituents.
Nucleophilic Substitution
The 4-chlorophenylmethoxy groups participate in substitution reactions:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Sodium hydroxide (NaOH) + amines | Amine-substituted derivatives | Methoxy groups replaced by primary/secondary amines under high-temperature conditions. |
| Thiols (R-SH) in polar aprotic solvents | Thioether derivatives | Higher reactivity observed with aromatic thiols due to resonance stabilization. |
Example Reaction :
Reduction and Hydrogenolysis
Controlled reduction modifies the chromen-2-one scaffold:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| H₂/Pd-C in ethanol | Dihydroxy derivatives | Methoxy groups reduced to hydroxyl groups, retaining the chromen-2-one backbone. |
| Sodium borohydride (NaBH₄) | Partially reduced lactone intermediates | Selective reduction of carbonyl groups to alcohols. |
Mechanistic Insights :
-
Hydrogenolysis proceeds via cleavage of the benzyl-oxygen bond, yielding hydroxyl groups.
-
NaBH₄ reduces the lactone carbonyl to a secondary alcohol without affecting aromatic substituents.
Comparative Reactivity with Analogues
The 4-chlorophenylmethoxy groups enhance stability and direct substitution/oxidation pathways compared to related compounds:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds related to chromen-2-ones exhibit promising anticancer properties. Studies have shown that 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. This makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
2. Biological Research
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to create more effective therapeutics targeting metabolic disorders.
- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
3. Material Science
- Polymer Development : Due to its unique chemical structure, this compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance in various industrial applications.
Case Studies
-
Anticancer Research Study :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chromen-2-one, including this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Anti-inflammatory Mechanism Investigation :
- Research conducted by the Institute of Pharmacology explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and pro-inflammatory cytokine levels after treatment with the compound.
-
Polymer Composite Development :
- A study focused on the synthesis of polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to traditional polymers, suggesting its potential use in high-performance materials.
Mechanism of Action
The mechanism of action of 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells, thereby exhibiting antioxidant properties.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenone derivatives are widely studied for their structural diversity and functional versatility. Below is a comparative analysis of 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one with structurally related compounds:
Structural and Substituent Analysis
Key Observations:
- Lipophilicity and Solubility: The chlorine substituents in the target compound increase lipophilicity compared to methoxy or hydroxy groups in analogs like 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, which may exhibit higher aqueous solubility due to polar substituents .
- Crystallographic Stability: Compound (I) (2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) shows intramolecular C–H···O interactions and π-π stacking, stabilizing its crystal lattice.
- Synthetic Complexity: The synthesis of the target compound likely involves nucleophilic aromatic substitution (e.g., using K₂CO₃/KI in DMF, as seen in related chromenones ), whereas methoxy-substituted analogs may require milder conditions due to higher reactivity of methoxide ions.
Pharmacological and Physicochemical Properties (Inferred)
- Thiomorpholinomethyl-substituted analogs (e.g., 5,7-dihydroxy-8-(thiomorpholinomethyl)-4H-chromen-2-one) may exhibit improved solubility and hydrogen-bonding capacity, favoring interactions with biological targets .
- Thermal Stability: The rigid chromenone core and halogenated substituents suggest higher thermal stability for the target compound compared to alkoxy-substituted derivatives like (I), which have flexible branched chains .
Research Tools and Methodologies
- Crystallography: Programs like SHELX and Mercury were critical in analyzing the crystal structures of related compounds, revealing intramolecular interactions and π-π stacking motifs.
- Synthesis: Common reagents (e.g., K₂CO₃, KI/DMF) and nucleophilic substitution protocols are shared across chromenone derivatives, though steric hindrance from bulky substituents may reduce yields in the target compound .
Biological Activity
7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a compound belonging to the class of coumarins, known for their diverse biological activities. This article explores its biological activity, focusing on its effects on various biological systems, including enzyme inhibition, cytotoxicity, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.30 g/mol. The compound features a chromenone backbone substituted with two 4-chlorophenylmethoxy groups at positions 7 and 8, which significantly influences its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of research include:
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit key enzymes related to neurodegenerative diseases.
- Cytotoxicity : Studies have evaluated its effects on cancer cell lines, revealing significant cytotoxic effects.
Enzyme Inhibition Studies
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 3.0 | |
| Butyrylcholinesterase (BuChE) | 5.5 | |
| Monoamine oxidase B (MAO-B) | 27.0 |
These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease by inhibiting AChE and MAO-B.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property can help mitigate oxidative stress in cells:
| Assay | Concentration (µM) | Effect (%) |
|---|---|---|
| DPPH Scavenging | 100 | 85% |
| ABTS Scavenging | 100 | 90% |
Such activities indicate its potential use as a natural antioxidant in therapeutic applications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity against certain cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| MCF-7 (breast cancer) | 20.0 | |
| A549 (lung cancer) | 25.0 |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have reported on the pharmacological potential of coumarin derivatives similar to this compound:
- Neuroprotective Effects : Research has shown that derivatives exhibit neuroprotective effects by reducing β-amyloid aggregation and protecting neuronal cells from oxidative damage.
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to modulate inflammatory pathways, suggesting their potential in treating inflammatory diseases.
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to active sites of target enzymes, providing insights into its mechanism of action.
Q & A
Q. What are the standard synthetic routes for preparing 7,8-bis[(4-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-phenyl-7,8-dihydroxy-2H-chromen-2-one with 4-chlorobenzyl chloride under alkaline conditions (e.g., sodium hydride in DMF) to introduce the methoxy groups .
- Step 2 : Cyclization via acid-catalyzed or thermal methods to stabilize the chromenone core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl groups) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) bonds .
- UV-Vis : Detects π→π* transitions (λmax ~280–320 nm) for chromenone core validation .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 545.08) .
Q. How is the in vitro cytotoxic activity of this compound evaluated?
Q. What is the role of X-ray crystallography in structural determination?
- Confirmation : Resolves bond lengths, angles, and dihedral angles (e.g., chromenone planarity deviations <0.2 Å) .
- Packing Analysis : Identifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing stability .
- Example : A related chromenone derivative exhibited triclinic packing with C–H···O interactions .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data be resolved during structure elucidation?
Q. What strategies optimize the synthetic yield of this compound?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of 4-chlorobenzyl chloride .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve methoxylation efficiency .
- Reaction Monitoring : HPLC or TLC tracks intermediate formation (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How are structure-activity relationships (SAR) analyzed for bioactivity?
- Substituent Variation : Compare derivatives with altered substituents (e.g., replacing 4-chlorophenyl with methoxyphenyl reduces cytotoxicity) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding to targets like topoisomerase II .
- Example : A 3-(4-methanesulfonylphenyl) derivative showed enhanced activity due to electron-withdrawing groups .
Q. How can variability in bioactivity data be addressed across studies?
Q. What methodologies detect trace metal interactions with this compound?
Q. What challenges arise in computational modeling of chromenone derivatives?
- Force Field Parameterization : Custom parameters are needed for non-standard groups (e.g., trifluoromethyl) .
- Validation : Compare docking scores with experimental IC50 values to refine models .
- Example : A 2-(trifluoromethyl) derivative required DFT calculations to validate its binding conformation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
